methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the ester, cyano, and dimethyl groups .Chemical Reactions Analysis
As an organic compound, “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be expected to undergo a variety of chemical reactions. These could include reactions with acids or bases, redox reactions, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Transformation in Heterocyclic Systems
Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate has shown utility as a versatile synthon in the preparation of polysubstituted heterocyclic systems. This compound has been utilized to synthesize a range of heterocycles including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other multifunctional compounds. The diverse range of structures accessible from this synthon highlights its potential as a reagent in the synthesis of complex heterocyclic frameworks (Pizzioli et al., 1998).
Molecular and Crystal Structure Analysis
The compound has also been a subject of interest in the study of molecular and crystal structures. In particular, the X-ray crystal structure of a derivative of methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate was determined, revealing intricate details about the molecular arrangement and crystal packing. This information is vital for understanding the physical properties of the material and its behavior in different chemical environments (Moser, Bertolasi, & Vaughan, 2005).
Radical Equivalents and Organic Transformations
Furthermore, a novel one-carbon radical equivalent based on a derivative of methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate has been explored for its utility in organic synthesis. This compound, identified as cyano(ethoxycarbonothioylthio)methyl benzoate, has been demonstrated to be an effective reagent for introducing acyl units via radical addition to olefins, indicating its potential as a versatile building block in synthetic chemistry (Bagal, de Greef, & Zard, 2006).
Mechanism of Action
Target of Action
The primary targets of methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate are yet to be identified. This compound is relatively new and research is ongoing to determine its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that induces certain changes, but the specifics of these interactions are still under investigation .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas of active research .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)14(18)13(10-17)9-11-5-7-12(8-6-11)15(19)20-4/h5-9H,1-4H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFMOGPLAARRE-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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